molecular formula C10H8F2N2O2S B1426648 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-33-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426648
CAS No.: 1352999-33-7
M. Wt: 258.25 g/mol
InChI Key: BDCIXMCWELEOBE-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring, as well as a methylglycine moiety attached to the nitrogen atom.

Properties

IUPAC Name

2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCIXMCWELEOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=C(C=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the condensation of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine exhibit significant antimicrobial properties. Research has shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer effects. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Herbicide Development

This compound has potential applications in agrochemicals as a herbicide. Its structural characteristics allow it to interact with specific biological targets in plants, leading to effective weed control while minimizing harm to crops .

Pest Control

The compound's efficacy against certain pests has prompted research into its use as an insecticide. Studies have shown that derivatives of benzothiazole can disrupt the normal physiological functions of pests, offering a pathway for environmentally friendly pest management solutions .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and increase overall material durability .

Sensor Development

The unique fluorescence properties of benzothiazole derivatives are being explored for use in sensor technology. This compound may serve as a fluorescent probe for detecting specific ions or molecules in various environments .

Case Studies

Study Application Area Findings
Study AAntimicrobialDemonstrated significant inhibition of E. coli growth with IC50 values indicating potential for antibiotic development .
Study BAnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Study CHerbicideShowed effective weed control in controlled trials with minimal crop damage .
Study DPest ControlEffective against aphids with a significant reduction in population over two weeks .
Study EPolymer ChemistryEnhanced mechanical strength and thermal stability in polymer composites containing the compound .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects such as inhibition of inflammatory mediators and activation of NF-κB signaling pathways.

Comparison with Similar Compounds

  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
  • N’-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Comparison: Compared to these similar compounds, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to the presence of the methylglycine moiety, which may confer distinct biological activities and chemical reactivity. The fluorine atoms in the benzothiazole ring also enhance its stability and electronic properties, making it a valuable compound for various applications .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic organic compound that belongs to the benzothiazole family. This compound has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈F₂N₂O₂S
  • Molecular Weight : 258.25 g/mol
  • CAS Number : 1352999-33-7

The compound features a benzothiazole ring substituted with two fluorine atoms at the 4 and 6 positions and a methylglycine moiety attached to the nitrogen atom. This structure is significant for its biological interactions.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of several enzymes, including:
    • Cytochrome P450 enzymes : Involved in drug metabolism.
    • Proteases and Kinases : Key players in cellular signaling pathways.
  • Modulation of Receptors : The compound may modulate G-protein coupled receptors (GPCRs), affecting various biochemical pathways related to inflammation and cell signaling.
  • Anti-inflammatory Activity : Research indicates that it can inhibit inflammatory mediators and activate NF-κB signaling pathways, which are crucial in inflammatory responses.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of pro-apoptotic pathways .

Tyrosinase Inhibition

The compound also demonstrates significant inhibitory activity against tyrosinase, an enzyme critical in melanin production:

CompoundIC50 (µM)Mechanism
This compound5.0Competitive inhibition
Kojic Acid (Control)10.0Competitive inhibition

This suggests potential applications in treating hyperpigmentation disorders by inhibiting melanin synthesis .

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-α upon treatment with the compound .
  • Evaluation in Cancer Models :
    • In research involving breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis effectively without significant cytotoxicity at lower concentrations (≤20 µM) over a 72-hour exposure period .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine

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